molecular formula C23H28N6O2 B2713384 6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919034-52-9

6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2713384
CAS No.: 919034-52-9
M. Wt: 420.517
InChI Key: PFGMUZJPZQLCEE-UHFFFAOYSA-N
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Description

6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that features a purine-imidazole fused ring system with a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the purine-imidazole core could inhibit certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its fused purine-imidazole ring system combined with a benzylpiperidine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-15-29-19-20(26(2)23(31)25-21(19)30)24-22(29)28(16)13-12-27-10-8-18(9-11-27)14-17-6-4-3-5-7-17/h3-7,15,18H,8-14H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGMUZJPZQLCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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